



Application Notes and Protocols for Assessing Apoptosis in Cells Treated with Brigimadlin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigimadlin (BI 907828) is a potent, orally available small-molecule antagonist of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2] In cancer cells with wild-type TP53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, which targets p53 for proteasomal degradation.[3] Brigimadlin is designed to disrupt the MDM2-p53 interaction, thereby stabilizing and activating p53.[1][2] This restoration of p53 function can lead to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis, making it a promising therapeutic strategy for various cancers harboring wild-type TP53 and MDM2 amplification.[1][3]

These application notes provide detailed protocols for assessing **Brigimadlin**-induced apoptosis in relevant cancer cell lines. The methodologies described include analysis of apoptosis by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, a luminescent caspase-3/7 activity assay, and Western blotting for key apoptotic markers.

Brigimadlin's Mechanism of Action in Inducing Apoptosis

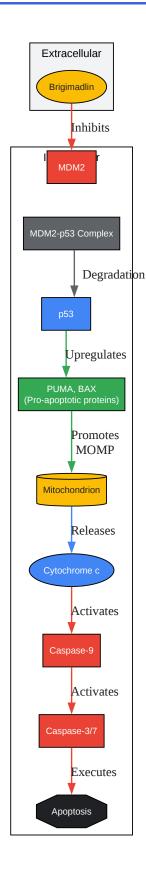
Brigimadlin's primary mechanism of action involves the inhibition of the MDM2-p53 interaction. This leads to the activation of the intrinsic apoptotic pathway, as illustrated in the



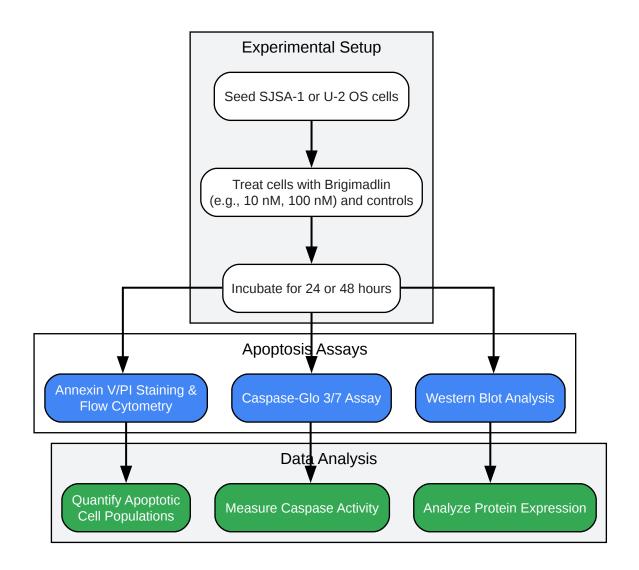


signaling pathway diagram below.









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References

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- 3. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules PubMed [pubmed.ncbi.nlm.nih.gov]
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